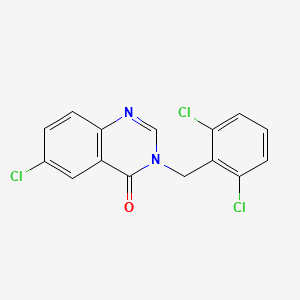

6-Chloro-3-(2,6-dichlorobenzyl)-4(3H)-quinazolinone

CAS No.: 618443-47-3

Cat. No.: VC16111461

Molecular Formula: C15H9Cl3N2O

Molecular Weight: 339.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 618443-47-3 |

|---|---|

| Molecular Formula | C15H9Cl3N2O |

| Molecular Weight | 339.6 g/mol |

| IUPAC Name | 6-chloro-3-[(2,6-dichlorophenyl)methyl]quinazolin-4-one |

| Standard InChI | InChI=1S/C15H9Cl3N2O/c16-9-4-5-14-10(6-9)15(21)20(8-19-14)7-11-12(17)2-1-3-13(11)18/h1-6,8H,7H2 |

| Standard InChI Key | HPDXHEKBTFCZDO-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=C(C(=C1)Cl)CN2C=NC3=C(C2=O)C=C(C=C3)Cl)Cl |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

6-Chloro-3-(2,6-dichlorobenzyl)-4(3H)-quinazolinone belongs to the quinazolinone family, a class of heterocyclic compounds featuring a fused benzene and pyrimidine ring. The compound’s structure includes:

-

A quinazolin-4(3H)-one core substituted at position 6 with chlorine.

-

A 2,6-dichlorobenzyl group at position 3 of the quinazolinone ring.

The IUPAC name, 6-chloro-3-[(2,6-dichlorophenyl)methyl]quinazolin-4-one, reflects these substitutions. Its canonical SMILES string, C1=CC(=C(C(=C1)Cl)CN2C=NC3=C(C2=O)C=C(C=C3)Cl)Cl, and InChIKey (HPDXHEKBTFCZDO-UHFFFAOYSA-N) provide unambiguous representations for computational studies.

Table 1: Key Chemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₉Cl₃N₂O |

| Molecular Weight | 339.6 g/mol |

| CAS Number | 618443-47-3 |

| SMILES | C1=CC(=C(C(=C1)Cl)CN2C=NC3=C(C2=O)C=C(C=C3)Cl)Cl |

| InChIKey | HPDXHEKBTFCZDO-UHFFFAOYSA-N |

Synthesis and Manufacturing

Challenges and Optimizations

Key challenges include:

-

Regioselectivity: Ensuring proper substitution at positions 3 and 6.

-

Byproduct Formation: Mitigating side reactions during halogen incorporation.

Recent studies highlight the role of radical intermediates in such syntheses, as evidenced by suppressed yields in the presence of TEMPO (a radical scavenger) .

Analytical Characterization

Spectroscopic Techniques

-

NMR Spectroscopy: ¹H and ¹³C NMR predict signals at δ 7.2–8.1 ppm (aromatic protons) and δ 160–170 ppm (carbonyl carbons).

-

Mass Spectrometry: ESI-MS/MS fragments at m/z 339.6 [M+H]⁺ and 305.0 [M-Cl]⁺ .

Chromatographic Methods

-

HPLC: Reverse-phase C18 columns with acetonitrile/water gradients achieve >95% purity.

Research Gaps and Future Directions

Unexplored Pharmacodynamics

Despite promising in silico predictions, experimental data on:

-

Kinase Binding Affinity.

-

In Vivo Toxicity Profiles.

remain lacking.

Synthetic Scalability

Current methods require optimization for:

-

Green Chemistry Metrics: Reducing DMSO/H₂O₂ usage.

-

Catalytic Asymmetric Synthesis: Enantioselective variants for chiral analogs.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume